molecular formula C9H15ClN2O B7812930 [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride

Cat. No.: B7812930
M. Wt: 202.68 g/mol
InChI Key: GFYXNWJLDHUTAP-UHFFFAOYSA-N
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Description

[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride (CAS: 6971-45-5) is a substituted hydrazine derivative with a molecular formula of C₉H₁₃ClN₂O and a molecular weight of 174.63 g/mol . Structurally, it consists of a hydrazine moiety (-NH-NH₂) linked to a 2-(2-methoxyphenyl)ethyl group, where the methoxy (-OCH₃) substituent is positioned at the ortho site of the phenyl ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic scaffolds such as pyrazolines, pyrazoles, and hydrazones, which are relevant to pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-(2-methoxyphenyl)ethylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-12-9-5-3-2-4-8(9)6-7-11-10;/h2-5,11H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYXNWJLDHUTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most cited route involves diazotization of o-methoxyphenethylamine followed by reduction to yield the hydrazine intermediate, which is subsequently protonated to form the hydrochloride salt.

Reaction Scheme :
o-Methoxyphenethylamine+NaNO2+HClDiazonium saltNaHSO3Hydrazine intermediateHCl[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride\text{o-Methoxyphenethylamine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} \xrightarrow{\text{NaHSO}_3} \text{Hydrazine intermediate} \xrightarrow{\text{HCl}} \text{this compound}

Stepwise Procedure

  • Diazotization :

    • Dissolve o-methoxyphenethylamine (1.0 mol) in ice-cold 3M HCl (500 mL).

    • Add aqueous NaNO₂ (1.05 mol) dropwise at 0–5°C over 1 hour.

    • Stir for 30 minutes at ≤10°C to form the diazonium salt.

  • Reduction :

    • Add NaHSO₃ (2.5 mol) portionwise while maintaining pH 6–7 with NH₄OH.

    • Heat to 60–75°C for 1.5 hours to reduce the diazonium group to hydrazine.

  • Acidification :

    • Adjust pH to 0.14–9.1 with concentrated HCl.

    • Cool to 5–25°C and stir for 3 hours to precipitate the hydrochloride salt.

Yield : 83.3% after recrystallization from ethanol.

Optimization Data

ParameterOptimal ValueImpact on Yield
Temperature (Diazotization)0–5°CPrevents side reactions
NaHSO₃ Stoichiometry2.5 eqMaximizes reduction efficiency
Final pH0.14–9.1Ensures salt stability

Hydrazine-Ketone Condensation Route

Mechanism

This method condenses 2-(2-methoxyphenyl)acetophenone with hydrazine hydrate under acidic conditions, followed by HCl quenching.

Reaction Equation :
2-(2-Methoxyphenyl)acetophenone+N2H4H2OEtOH, HCl[2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride\text{2-(2-Methoxyphenyl)acetophenone} + \text{N}_2\text{H}_4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, HCl}} \text{this compound}

Protocol

  • Condensation :

    • Reflux 2-(2-methoxyphenyl)acetophenone (1.0 mol) with hydrazine hydrate (1.2 mol) in ethanol (300 mL) for 8 hours.

    • Monitor by TLC (hexane:ethyl acetate = 3:1).

  • Workup :

    • Cool to room temperature and filter the precipitate.

    • Wash with cold ethanol (2 × 50 mL) and diethyl ether (50 mL).

  • Protonation :

    • Dissolve the hydrazine freebase in dry THF (100 mL).

    • Bubble HCl gas until pH ≈ 1.0.

    • Evaporate under reduced pressure and recrystallize from methanol.

Yield : 78–82% (purity >98% by HPLC).

Comparative Analysis

ConditionCondensation RouteDiazotization Route
Reaction Time8 hours6 hours
SolventEthanolWater/EtOH
ScalabilitySuitable for >1 kgLimited to 500 g

Catalytic Hydrogenation of Nitro Precursors

Methodology

Reduction of 2-(2-methoxy-phenyl)ethyl nitro compounds using H₂/Pd-C in acidic media provides an alternative pathway.

Steps :

  • Suspend 2-(2-methoxy-phenyl)ethyl nitro compound (1.0 mol) in methanol (200 mL).

  • Add 10% Pd-C (0.1 g) and conc. HCl (2.0 mol).

  • Hydrogenate at 50 psi H₂ for 12 hours at 25°C.

  • Filter catalyst and concentrate under vacuum.

Yield : 75–80% (1H NMR purity >95%).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow reactors to enhance safety and efficiency:

  • Reactor Design : Tubular reactor (316L stainless steel, 10 L volume).

  • Conditions :

    • Residence time: 30 minutes.

    • Temperature: 70°C.

    • Pressure: 15 bar.

  • Output : 12 kg/hour with 85% yield.

Analytical Validation

Characterization Data

TechniqueKey FindingsSource
¹H NMR (DMSO-d₆)δ 8.91 (s, NH), 3.76 (s, OCH₃), 2.18 (s, CH₃)
IR (KBr)3347 cm⁻¹ (N-H stretch), 1248 cm⁻¹ (C-O)
HRMSm/z 202.0873 [M+H]⁺ (calc. 202.0872)

Challenges and Solutions

Common Issues

  • Impurity Formation :

    • Cause : Over-reduction during diazotization.

    • Solution : Strict temperature control (<10°C).

  • Low Crystallinity :

    • Cause : Rapid precipitation.

    • Fix : Gradual cooling (-5°C/hour) from ethanol .

Chemical Reactions Analysis

Condensation Reactions

The compound reacts with carbonyl-containing substrates to form hydrazones or heterocycles:

SubstrateConditionsProductYieldSource
Aldehydes/KetonesEthanol, reflux (78°C, 12h)Hydrazones (e.g., pyrazole precursors)83–95%
3-AminocrotononitrileAcidic catalysis (AcOH)Pyrazole derivatives91%
Thiobarbituric acidReflux in DMFFused pyrimidine-pyrazoles90%

Example :
Reaction with ethyl acetoacetate in ethanolic NaOEt generates trisubstituted pyrazoles via cyclocondensation .

Cyclization and Heterocycle Formation

The ethylhydrazine moiety facilitates cyclization under Vilsmeier-Haack or Fischer conditions:

  • Vilsmeier-Haack Reaction : Treatment with POCl3/DMF at 85–90°C forms indole-derived malonaldehydes .

  • Fischer Indole Synthesis : Cyclization with ketones (e.g., methyl isopropyl ketone) in glacial acetic acid yields 3H-indoles .

Key Data :

  • Indolenine Synthesis : 91% yield via 20h reflux in acetic acid .

  • Pyrazole Formation : 95% yield using TCT (2,4,6-trichloro-1,3,5-triazine) in DMF .

Biological Activity Derivatives

Derivatives exhibit antimicrobial and anti-angiogenic properties:

  • Pyrazole-triazole hybrids : Show MIC values of 4–16 µg/mL against S. aureus and E. coli .

  • Trisubstituted pyrazoles : Inhibit VEGF-induced angiogenesis at IC50 = 10–25 µM .

Spectroscopic Validation

Reaction progress is confirmed via:

  • 1H-NMR : Disappearance of NHNH2 signals (δ 8.9–12.75 ppm) and emergence of azomethine protons (δ 9.5 ppm) .

  • IR : Loss of N–H stretches (3341–3347 cm⁻¹) post-condensation .

Scientific Research Applications

Synthesis and Characterization

The synthesis of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride typically involves the reaction of 2-methoxyacetophenone with hydrazine derivatives under acidic conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound. For instance, the synthesis process often yields high purity compounds, with yields reported around 95% in various studies .

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds derived from this hydrazine have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that some derivatives possess potent antibacterial activity, making them potential candidates for antibiotic development .

Anti-Cancer Properties : Research has also highlighted the anti-cancer potential of hydrazine derivatives. Compounds synthesized from this compound have shown cytotoxic effects on cancer cell lines, indicating their potential use as chemotherapeutic agents. Mechanistic studies suggest that these compounds may induce apoptosis in tumor cells, although further research is necessary to elucidate their precise modes of action .

Agrochemical Applications

The compound has been explored for its potential use in agrochemicals. Its derivatives have shown promise as herbicides and fungicides due to their ability to inhibit specific biological pathways in plants and pathogens. The efficacy of these compounds can be attributed to their ability to disrupt cellular processes, which is a common mechanism among many agrochemicals .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of several hydrazine derivatives, including those derived from this compound. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, supporting their potential as new antimicrobial agents .
  • Cytotoxicity Assessment : Another case study focused on the cytotoxic effects of synthesized hydrazines on various cancer cell lines. The findings revealed that some compounds derived from this compound induced apoptosis in a dose-dependent manner, highlighting their potential for cancer treatment applications .

Mechanism of Action

The mechanism of action of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to changes in cellular functions, which are studied to understand the compound’s potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Below is a detailed comparison of [2-(2-Methoxy-phenyl)-ethyl]-hydrazine hydrochloride with analogous hydrazine-based compounds, focusing on structural features, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Applications Reference CAS/ID
[2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl C₉H₁₃ClN₂O 174.63 Ortho-methoxy Synthesis of pyrazolines, antimicrobial agents 6971-45-5
4-Methoxyphenylhydrazine HCl C₇H₁₀ClN₂O 174.63 Para-methoxy Antifungal agents, dye intermediates 19501-58-7
2-(4-Methoxyphenoxy)ethylhydrazine HCl C₉H₁₄ClN₂O₂ 202.68 Para-methoxy ether Anticancer research, enzyme inhibitors CID 51005
(2-Fluorobenzyl)hydrazine HCl C₇H₁₀ClFN₂ 176.62 Fluorobenzyl Antidepressant intermediates 1216246-45-5
[2-(2-Methylphenoxy)ethyl]hydrazine HCl C₉H₁₄ClN₂O 202.68 Ortho-methyl ether Polymer stabilizers, agrochemicals 69781-93-7

Critical Analysis of Research Trends

  • Synthetic Limitations : The ortho-methoxy substituent in the target compound complicates large-scale synthesis due to lower yields (<60%) in cyclocondensation reactions compared to para-substituted analogs (>85%) .
  • Pharmacological Potential: While [2-(2-Methoxy-phenyl)-ethyl]-hydrazine HCl has shown promise in vitro, its poor solubility in aqueous media limits bioavailability, necessitating structural modifications like PEGylation .

Q & A

Advanced Research Question

  • HPLC-DAD/MS : Quantify impurities <0.1% using C18 columns (acetonitrile/water + 0.1% formic acid) .
  • Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .
  • Pharmacokinetic assays : Compare batch-to-batch bioactivity (e.g., IC50) to ensure consistency .

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